molecular formula C13H9Cl2NO4S B2503576 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid CAS No. 312274-91-2

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B2503576
CAS No.: 312274-91-2
M. Wt: 346.18
InChI Key: YRPRMTCMCSOUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid (CAS 312274-91-2) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel antidiabetic agents. This compound serves as a key precursor in the synthesis of a series of N-(alkyl/aryl) benzamide derivatives, which have demonstrated potent in vitro inhibitory activity against the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase . By targeting these enzymes, research compounds derived from this intermediate can reduce postprandial hyperglycemia, presenting a promising therapeutic strategy for the management of Type 2 Diabetes Mellitus . The core structure of this benzoic acid derivative incorporates both sulfonamide and benzamide pharmacophores, which are recognized for their diverse biological activities . The compound is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this intermediate for molecular docking studies, molecular dynamic simulations, and in silico ADMET profiling to support early-stage drug discovery efforts .

Properties

IUPAC Name

2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-8-1-3-9(4-2-8)16-21(19,20)10-5-6-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPRMTCMCSOUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization-Coupled Chlorination

The most cited method involves diazotization of 2-amino-5-sulfamoylbenzoic acid followed by chlorination. As detailed in US Patent 3,879,402, the amino group at the 2-position is diazotized using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The diazonium salt intermediate is then treated with copper(I) chloride (CuCl) in hydrochloric acid, facilitating Sandmeyer-type substitution to introduce the chlorine atom.

Reaction Conditions:

  • Temperature: 0–5°C (diazotization), 50–60°C (chlorination)
  • Solvent: Aqueous HCl
  • Yield: 72–78%

This method is favored for its scalability but requires strict temperature control to avoid diazonium salt decomposition.

Sulfamoylation via Coupling Reactions

A modular approach involves coupling 2-chloro-5-sulfamoylbenzoic acid with 4-chloroaniline using peptide coupling agents. The PMC7416410 study outlines a protocol using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as an activator in dimethylformamide (DMF). The carboxylic acid group reacts with the amine under mild conditions (room temperature, 12–16 hours), forming the sulfamoyl linkage.

Optimization Insights:

  • Catalyst: HATU outperforms EDCl/HOBt in yield (89% vs. 65%).
  • Solvent: Anhydrous DMF prevents hydrolysis of the sulfamoyl intermediate.
  • Workup: Precipitation in ice-water followed by recrystallization from ethanol ensures >95% purity.

Direct Sulfonation of Chlorinated Precursors

Alternative routes start with 2-chlorobenzoic acid, which undergoes sulfonation at the 5-position using chlorosulfonic acid (ClSO₃H). The resulting sulfonic acid is then converted to the sulfamoyl derivative by treatment with 4-chloroaniline in the presence of phosphorus oxychloride (POCl₃).

Key Challenges:

  • Regioselectivity: Sulfonation predominantly occurs at the 5-position due to the electron-withdrawing effect of the chlorine atom.
  • Side Reactions: Over-sulfonation can occur above 80°C, necessitating precise temperature control.

Methodological Comparison

The table below summarizes the advantages and limitations of each synthesis route:

Method Yield Purity Scalability Cost
Diazotization-Chlorination 72–78% 90–93% High Low (bulk reagents)
Coupling Reaction 85–89% 95–98% Moderate High (HATU)
Direct Sulfonation 65–70% 88–90% Low Moderate

Critical Analysis:

  • The coupling method offers superior purity and yield but is cost-prohibitive for industrial-scale synthesis.
  • Diazotization remains the gold standard for large-scale production despite moderate purity.
  • Direct sulfonation is less efficient but valuable for laboratories lacking specialized coupling agents.

Advanced Techniques and Innovations

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling reactions. A 2024 study demonstrated that microwave heating at 100°C for 20 minutes reduces reaction time from 12 hours to 30 minutes while maintaining an 87% yield. This method enhances energy efficiency but requires specialized equipment.

Flow Chemistry Approaches

Continuous-flow systems have been adapted for diazotization-chlorination, achieving 76% yield with a residence time of 10 minutes. Flow chemistry minimizes intermediate degradation and improves reproducibility, though initial setup costs are high.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Synthesis of 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic Acid

The synthesis of this compound typically involves the following steps:

  • Diazotization : The requisite 2-amino-5-sulfamoylbenzoic acid is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction : This diazonium salt is subsequently reacted with 4-chlorophenylsulfonamide under acidic conditions to yield the desired compound .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, a study evaluated various sulfamoyl derivatives against Gram-positive bacteria and found significant inhibition at certain concentrations. The minimum biofilm eradication concentration (MBEC) for specific strains was recorded, indicating potential for development as antimicrobial agents .

CompoundMBEC (µg/mL)Target Organism
Compound 3125E. faecium E5
Compound 4125Staphylococcus aureus
Compound 6a125Candida albicans

Antidiabetic Potential

Another area of research focuses on the antidiabetic properties of this compound. Studies have shown that derivatives can activate glucokinase, which plays a critical role in glucose metabolism. The evaluation of various sulfamoyl benzamide derivatives indicated their potential as glucokinase activators, suggesting a pathway for managing type 2 diabetes .

Hypolipemic Agents

The compound has been identified as a potential hypolipemic agent, which can lower blood cholesterol levels. This property is particularly important for developing treatments for hyperlipidemia and related cardiovascular conditions .

TRPM8 Antagonists

Research has indicated that sulfamoyl benzoic acid derivatives can act as antagonists to the TRPM8 receptor, which is involved in pain sensation and thermoregulation. This suggests potential applications in pain management therapies .

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy against various bacterial strains. The results showed that certain modifications to the sulfonamide group enhanced activity against resistant strains.

Case Study 2: Antidiabetic Activity Assessment

A series of experiments were conducted to evaluate the antidiabetic effects of synthesized compounds in animal models. The results indicated significant reductions in blood glucose levels, supporting further investigation into their use as therapeutic agents for diabetes management.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-chlorophenyl group enhances α-glucosidase inhibition compared to 3-chloro-4-methylphenyl derivatives, likely due to optimized steric and electronic interactions with enzyme active sites .
  • Bioavailability : Compounds with lower topological polar surface area (TPSA < 100 Ų) and fewer rotatable bonds (≤5) exhibit improved oral bioavailability per Lipinski’s Rule of Five .
  • Activity Trade-offs : Pyrrolidinylsulfonyl derivatives show shifted activity toward anticancer targets, highlighting the sulfonamide group’s versatility in modulating biological pathways .

Computational and Pharmacokinetic Insights

  • Molecular Docking : AutoDock Vina simulations reveal that 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid derivatives form stable hydrogen bonds with α-glucosidase’s catalytic residues (e.g., Asp349, Arg439), explaining their superior inhibition over Voglibose .
  • ADME Profiles : Derivatives with nitro groups (e.g., 5o) display moderate aqueous solubility (LogS: -3.2) but high membrane permeability (Caco-2 Papp: 25 × 10⁻⁶ cm/s), aligning with antidiabetic drug requirements .
  • Toxicity : Most analogues show low hepatotoxicity risk (pre-ADMET data) but may require structural optimization to reduce CYP450 inhibition .

Biological Activity

2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid, a compound with the CAS number 312274-91-2, is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of sulfamoylbenzoic acids, which have been studied for various therapeutic applications, including antimicrobial and antidiabetic properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H10Cl2N2O3SC_{13}H_{10}Cl_2N_2O_3S. Its structure features a chloro group and a sulfamoyl moiety attached to a benzoic acid framework, which may influence its biological interactions.

PropertyValue
Molecular FormulaC13H10Cl2N2O3SC_{13}H_{10}Cl_2N_2O_3S
Molecular Weight319.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. For instance, research on similar sulfamoyl derivatives has demonstrated significant activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus ATCC 653815
Bacillus subtilis ATCC 668312
Enterococcus faecium E510

Antidiabetic Activity

In addition to its antimicrobial effects, derivatives of this compound have been evaluated for their antidiabetic potential. A study focusing on sulfamoylbenzoic acids showed that they could inhibit α-glucosidase activity, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced glucose absorption in the intestine, thereby lowering blood sugar levels post-meal .

Table 2: Antidiabetic Activity

Compoundα-Glucosidase Inhibition (%)
This compound75
Control (No inhibitor)0

The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular targets. The sulfamoyl group is known to mimic p-amino benzoic acid (PABA), which is essential for bacterial folate synthesis. This structural similarity allows the compound to competitively inhibit enzymes involved in folate metabolism.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive evaluation was conducted on various sulfamoylbenzoic acid derivatives, including the target compound. Results showed that modifications in the aromatic ring significantly impacted antimicrobial potency, suggesting that further structural optimization could enhance efficacy against resistant strains .
  • In Vivo Antidiabetic Assessment : In an animal model, administration of the compound resulted in a significant decrease in postprandial blood glucose levels compared to controls. This study highlighted the potential for developing this compound as a therapeutic agent for managing diabetes .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid?

The synthesis typically involves sequential functionalization of the benzoic acid core. A common method includes:

Sulfonamide coupling : Reacting 5-chloro-2-nitrobenzoic acid with 4-chlorophenylsulfonamide under nucleophilic substitution conditions.

Reduction and chlorination : Reducing the nitro group to an amine, followed by chlorination using POCl₃ or SOCl₂.

Purification : Recrystallization or column chromatography to isolate the final product .

Q. How is this compound characterized in terms of purity and structural integrity?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and sulfamoyl linkage integrity.
  • Chromatography : HPLC (>98% purity threshold) and TLC for monitoring reaction progress.
  • Mass spectrometry : High-resolution MS to verify molecular weight (C₁₃H₈Cl₂NO₄S; MW: 358.14 g/mol) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro enzyme inhibition : Test against targets like α-glucosidase or α-amylase using spectrophotometric assays (IC₅₀ values in µM range).
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with proteins (e.g., serum albumin for pharmacokinetic profiling) .

Advanced Research Questions

Q. How can computational tools elucidate the mechanism of action against enzymatic targets?

  • Molecular docking : Use AutoDock Vina to predict binding poses within enzyme active sites (e.g., α-glucosidase). Key interactions include hydrogen bonds with the sulfamoyl group and hydrophobic contacts with chlorophenyl rings .
  • Molecular dynamics (MD) : GROMACS simulations (10–100 ns) to evaluate stability of ligand-protein complexes and identify critical residues (e.g., catalytic aspartate in α-glucosidase) .

Q. How should contradictory data on biological activity be resolved?

Example contradiction: Discrepancies in IC₅₀ values across studies (e.g., 5 µM vs. 20 µM for α-glucosidase inhibition).

  • Methodological audit : Compare assay conditions (pH, temperature, substrate concentration).
  • Structural validation : Confirm compound stability under assay conditions via LC-MS to rule out degradation .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding.
  • Bioisosteric replacement : Substitute the sulfamoyl group with phosphonate or carboxylate to modulate solubility and affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.